molecular formula C5H7IN2 B1313951 4-iodo-1,5-dimethyl-1H-pyrazole CAS No. 6647-96-7

4-iodo-1,5-dimethyl-1H-pyrazole

Cat. No. B1313951
CAS RN: 6647-96-7
M. Wt: 222.03 g/mol
InChI Key: QXAYSWMALOLASK-UHFFFAOYSA-N
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Description

“4-iodo-1,5-dimethyl-1H-pyrazole” is a pyrazole derivative . Pyrazoles are a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms. They are rarely found in nature but are categorized as alkaloids due to their structure and pharmacological effects on humans .


Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . In particular, 4-iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .


Molecular Structure Analysis

The molecular formula of “4-iodo-1,5-dimethyl-1H-pyrazole” is C5H7IN2 . It has an average mass of 222.027 Da and a monoisotopic mass of 221.965378 Da .


Chemical Reactions Analysis

4-Iodopyrazole is a valuable intermediate for the synthesis of biologically active compounds . It has been used in an indium-mediated synthesis of heterobiaryls .


Physical And Chemical Properties Analysis

The physical form of “4-iodo-1,5-dimethyl-1H-pyrazole” is solid . It should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Synthesis of Heterobiaryls

  • Scientific Field : Organic Chemistry .
  • Application Summary : 4-Iodopyrazole is used in an indium-mediated synthesis of heterobiaryls .
  • Methods of Application : The synthetic pathway involves the reaction of 4-Iodopyrazole with other reactants in the presence of indium .
  • Results or Outcomes : The outcome of this application is the successful synthesis of heterobiaryls .

Iodination

  • Scientific Field : Organic Chemistry .
  • Application Summary : 4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .
  • Methods of Application : The iodination process involves the reaction of 4-Iodopyrazole with iodine and ammonium hydroxide .
  • Results or Outcomes : The result of this application is the production of 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

Synthesis of Pyrazole Derivatives

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Pyrazoles, including 4-iodo-1,5-dimethyl-1H-pyrazole, serve as a core element in the synthesis of pyrazole derivatives .
  • Methods of Application : Various methods are used for accessing the pyrazole moiety, including transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .
  • Results or Outcomes : The result of this application is the successful synthesis of diverse pyrazole derivatives .

Synthesis of (pyrazolyl)oxobenzocycloheptapyridinyl Acetamides

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : 4-Iodopyrazole is used in the synthesis of (pyrazolyl)oxobenzocycloheptapyridinyl acetamides that act as inhibitors of c-Met .
  • Methods of Application : The synthetic pathway involves the reaction of 4-Iodopyrazole with other reactants .
  • Results or Outcomes : The outcome of this application is the successful synthesis of (pyrazolyl)oxobenzocycloheptapyridinyl acetamides .

Agrochemistry

  • Scientific Field : Agrochemistry .
  • Application Summary : Pyrazoles, including 4-iodo-1,5-dimethyl-1H-pyrazole, have a wide range of applications in agrochemistry .
  • Methods of Application : Various methods are used for accessing the pyrazole moiety, including transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .
  • Results or Outcomes : The result of this application is the successful synthesis of diverse pyrazole derivatives that are used in agrochemistry .

Coordination Chemistry and Organometallic Chemistry

  • Scientific Field : Coordination Chemistry and Organometallic Chemistry .
  • Application Summary : Pyrazoles, including 4-iodo-1,5-dimethyl-1H-pyrazole, have a wide range of applications in coordination chemistry and organometallic chemistry .
  • Methods of Application : Various methods are used for accessing the pyrazole moiety, including transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .
  • Results or Outcomes : The result of this application is the successful synthesis of diverse pyrazole derivatives that are used in coordination chemistry and organometallic chemistry .

Synthesis of Biologically Active Compounds

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : 4-Iodopyrazole is a valuable intermediate for the synthesis of biologically active compounds .
  • Methods of Application : The synthetic pathway involves the reaction of 4-Iodopyrazole with other reactants .
  • Results or Outcomes : The outcome of this application is the successful synthesis of biologically active compounds .

Synthesis of Heterocycles

  • Scientific Field : Organic Chemistry .
  • Application Summary : Pyrazoles, including 4-iodo-1,5-dimethyl-1H-pyrazole, serve as a core element in the synthesis of heterocycles .
  • Methods of Application : Various methods are used for accessing the pyrazole moiety, including transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .
  • Results or Outcomes : The result of this application is the successful synthesis of diverse heterocycles .

Synthesis of Reactions

  • Scientific Field : Organic Chemistry .
  • Application Summary : Pyrazoles, including 4-iodo-1,5-dimethyl-1H-pyrazole, serve as a core element in the synthesis of reactions .
  • Methods of Application : Various methods are used for accessing the pyrazole moiety, including transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .
  • Results or Outcomes : The result of this application is the successful synthesis of diverse reactions .

Safety And Hazards

The safety information for “4-iodo-1,5-dimethyl-1H-pyrazole” includes the following hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

While the future directions for “4-iodo-1,5-dimethyl-1H-pyrazole” are not explicitly mentioned in the search results, it’s worth noting that pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that there is ongoing research into new and improved applications for pyrazole derivatives.

properties

IUPAC Name

4-iodo-1,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2/c1-4-5(6)3-7-8(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAYSWMALOLASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304473
Record name 4-Iodo-1,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-1,5-dimethyl-1H-pyrazole

CAS RN

6647-96-7
Record name 4-Iodo-1,5-dimethyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6647-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-1,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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